Brevicornin

Description

Structure

3D Structure

Properties

IUPAC Name |

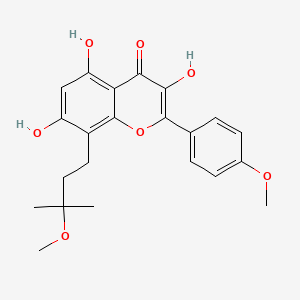

3,5,7-trihydroxy-8-(3-methoxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-22(2,28-4)10-9-14-15(23)11-16(24)17-18(25)19(26)20(29-21(14)17)12-5-7-13(27-3)8-6-12/h5-8,11,23-24,26H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCRNUHJPUHOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Brevicornin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a key bicyclic ketal pheromone utilized by several species of bark beetles in the genus Dendroctonus, most notably the western pine beetle, Dendroctonus brevicomis. As a crucial component of the beetles' chemical communication system, this compound plays a significant role in the coordination of mass attacks on host trees, a behavior that can lead to widespread forest mortality. This technical guide provides an in-depth overview of the discovery, history, chemical properties, biosynthesis, and bioactivity of this compound, with a focus on the experimental methodologies that have been pivotal in its study.

Discovery and History

The discovery of this compound is a landmark in the field of chemical ecology. In 1968, a team of researchers led by R.M. Silverstein successfully isolated and identified the principal component of the sex attractant produced by the female western pine beetle from their frass (a mixture of feces and boring dust).[1] They named this compound "Brevicomin" and determined its structure to be exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane.[1] This pioneering work was among the first to elucidate the chemical structure of a multi-component insect pheromone system and laid the groundwork for decades of research into the chemical communication of bark beetles.[1]

Subsequent research identified a second isomer, endo-Brevicomin, also present in the volatile emissions of D. brevicomis. While exo-Brevicomin is the primary aggregation pheromone, the ratio of exo- to endo-Brevicomin can vary and is often species-specific, suggesting a role in reproductive isolation and species recognition.

Chemical Properties and Quantitative Data

This compound is a chiral molecule, and the biological activity of its enantiomers can differ significantly. The two primary isomers, exo- and endo-Brevicomin, are diastereomers with distinct spatial arrangements of the ethyl and methyl groups on the bicyclic ring system.

| Property | exo-Brevicomin | endo-Brevicomin |

| Chemical Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |

| Molar Mass | 156.22 g/mol | 156.22 g/mol |

| IUPAC Name | (1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane (for the (+)-enantiomer) | (1R,5R,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane (for the (+)-enantiomer) |

| CAS Number | 20290-99-7 (for (+)-exo) | 60018-05-5 (for (+)-endo) |

The production of this compound and other pheromone components by Dendroctonus brevicomis is highly dynamic and depends on the sex and physiological state of the beetle. The following table summarizes the quantities of key pheromone components found in male and female beetles during host colonization.

| Pheromone Component | Sex | Stage | Average Quantity (ng/beetle) |

| exo-Brevicomin | Female | Initial boring | Increases after boring |

| exo-Brevicomin | Female | After mating | Declines |

| Frontalin | Male | Initial boring | Increases after boring |

| Frontalin | Male | After mating | Declines |

| trans-Verbenol | Both | Landing | Present |

| trans-Verbenol | Both | During colonization | Gradually declines |

| Verbenone | Male | Landing | Highest amounts |

| Verbenone | Male | During colonization | Rapidly declines |

| Ipsdienol | Male | Initial attack | Present when encountering resin |

Data compiled from Byers et al. (1984).[2][3]

Experimental Protocols

The study of this compound has relied on a suite of sophisticated experimental techniques, from its initial isolation to the elucidation of its biological function.

Isolation and Identification of this compound (Silverstein et al., 1968)

The original isolation and identification of this compound was a multi-step process that is foundational to modern pheromone chemistry.

Methodology:

-

Collection of Frass: Large quantities of frass from female Dendroctonus brevicomis boring into ponderosa pine logs were collected.

-

Solvent Extraction: The collected frass was extracted with a non-polar solvent such as hexane or benzene to isolate the volatile organic compounds.

-

Column Chromatography: The crude extract was subjected to column chromatography on silica gel to separate the components based on their polarity. Fractions were collected and bioassayed for attractiveness to male beetles.

-

Gas Chromatography (GC): The active fractions were further purified and analyzed by gas chromatography. The retention times of the active compounds were recorded.

-

Spectrometric Analysis: The purified active compound was subjected to mass spectrometry (MS) to determine its molecular weight and fragmentation pattern, and to nuclear magnetic resonance (NMR) spectroscopy to elucidate its chemical structure.

-

Structure Confirmation by Synthesis: The proposed structure of exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane was confirmed by chemical synthesis and comparison of its spectral and chromatographic properties with the natural product.[1]

Chemical Synthesis of exo-Brevicomin

Numerous synthetic routes to exo-Brevicomin have been developed since its discovery. The following is a representative example of a stereoselective synthesis.

Methodology:

-

Starting Material: A common starting material is a chiral precursor, such as an optically active epoxy alcohol, to control the stereochemistry of the final product.

-

Chain Elongation: The carbon chain of the starting material is elongated through a series of reactions, for example, by the addition of an organocuprate reagent.

-

Formation of the Ketone: The alcohol group is oxidized to a ketone.

-

Cyclization: The key step is the acid-catalyzed intramolecular cyclization of the keto-epoxide intermediate to form the 6,8-dioxabicyclo[3.2.1]octane ring system. The stereochemistry of the starting materials and reagents dictates the formation of the exo or endo isomer.

-

Purification: The final product is purified by column chromatography or distillation.

Note: The specific reagents and reaction conditions can vary significantly between different synthetic strategies.[4][5][6]

Field Bioassays for Aggregation Pheromones

Field bioassays are essential for determining the behavioral activity of pheromones and their components under natural conditions.

Methodology:

-

Trap Design: Multi-funnel traps (e.g., Lindgren funnel traps) are commonly used.[7] These traps are designed to intercept flying beetles.

-

Lure Preparation: The synthetic pheromone components (exo-Brevicomin, frontalin, etc.) and host-tree volatiles (e.g., myrcene) are released from controlled-release lures at specific rates.

-

Experimental Setup: Traps baited with different combinations of lures (and unbaited control traps) are deployed in a forested area with a known population of Dendroctonus brevicomis. Traps are typically placed in a grid or transect with sufficient spacing to avoid interference.

-

Data Collection: The traps are checked at regular intervals, and the number of captured beetles (and often their sex) is recorded for each treatment.

-

Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA, non-parametric tests) to determine if there are significant differences in the number of beetles captured by the different lure combinations.[7]

Signaling Pathways and Biosynthesis

The biological activity of this compound is part of a complex chemical signaling system that involves multiple pheromone components and host tree volatiles. The biosynthesis of exo-Brevicomin has been a subject of intensive research.

Aggregation Behavior Signaling

The following diagram illustrates the general signaling pathway leading to mass aggregation of Dendroctonus brevicomis.

Caption: Signaling pathway for mass aggregation in Dendroctonus brevicomis.

Biosynthesis of exo-Brevicomin

The biosynthesis of exo-Brevicomin is a multi-step enzymatic process that occurs in the fat body of the beetle.[8][9] The proposed pathway starts from fatty acid precursors.

Caption: Proposed biosynthetic pathway of exo-Brevicomin.[8][10][11]

Conclusion

The discovery and subsequent study of this compound have been instrumental in advancing our understanding of insect chemical communication. The detailed experimental protocols developed for its isolation, synthesis, and bioassay have become standard methods in the field of chemical ecology. For researchers, scientists, and drug development professionals, the story of this compound serves as a compelling case study in the identification and characterization of biologically active natural products. The continued investigation into the biosynthesis and reception of this compound and other pheromones holds promise for the development of novel and environmentally benign pest management strategies.

References

- 1. Brevicomin: principal sex attractant in the frass of the female western pine beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attractive and inhibitory pheromones produced in the bark beetle,Dendroctonus brevicomis, during host colonization: Regulation of inter- and intraspecific competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. US4609743A - Method for brevicomin synthesis and use in beetle control - Google Patents [patents.google.com]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. srs.fs.usda.gov [srs.fs.usda.gov]

- 8. exo-Brevicomin biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. exo-Brevicomin biosynthetic pathway enzymes from the Mountain Pine Beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Brevicornin Biosynthesis in Bark Beetles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicornin, a key aggregation pheromone in several species of bark beetles, particularly of the genus Dendroctonus, plays a crucial role in coordinating mass attacks on host trees. Unlike many other bark beetle pheromones derived from host monoterpenes, this compound is synthesized de novo within the beetle's fat body from fatty acid precursors. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in chemical ecology, insect biochemistry, and pest management.

Introduction

Bark beetles are significant agents of disturbance in coniferous forests worldwide. Their ability to successfully colonize and kill healthy trees is largely dependent on a sophisticated chemical communication system, in which pheromones are central. This compound, a bicyclic ketal, is a critical component of the aggregation pheromone blend for several economically important bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). A thorough understanding of the biosynthetic pathway of this compound is essential for developing novel and targeted pest management strategies that disrupt this vital communication system. This guide synthesizes the current knowledge of this compound biosynthesis, with a focus on the molecular and biochemical intricacies of the pathway.

The this compound Biosynthesis Pathway

The biosynthesis of exo-brevicomin occurs in the fat body of male bark beetles and proceeds through a series of enzymatic modifications of fatty acid precursors.[1][2][3] The pathway can be broadly divided into three main stages: precursor formation, key intermediate synthesis, and final cyclization.

Precursor Formation from Fatty Acid Metabolism

The carbon skeleton of this compound is derived from fatty acid metabolism.[2][3] Specifically, it is hypothesized that oleoyl-CoA or a similar C18 fatty acyl-CoA undergoes limited β-oxidation to yield a C10 intermediate, (Z)-7-decenoyl-CoA. This precursor is then thought to be converted to (Z)-6-nonen-2-ol, a key C9 intermediate, although the precise enzymatic steps for this conversion are still under investigation.

Core Biosynthetic Steps

The central and best-characterized steps of exo-brevicomin biosynthesis involve the conversion of (Z)-6-nonen-2-ol to the final bicyclic ketal structure. This process is catalyzed by a dehydrogenase and a cytochrome P450 monooxygenase.

A diagram illustrating the core biosynthetic pathway of exo-brevicomin is presented below.

Caption: The biosynthetic pathway of exo-brevicomin in Dendroctonus.

The key enzymes in this stage are:

-

(Z)-6-nonen-2-ol dehydrogenase (ZnoDH): This short-chain dehydrogenase oxidizes (Z)-6-nonen-2-ol to its corresponding ketone, (Z)-6-nonen-2-one.

-

Cytochrome P450 CYP6CR1: This enzyme catalyzes the epoxidation of the double bond in (Z)-6-nonen-2-one to form 6,7-epoxynonan-2-one.

Final Cyclization

The final step in the pathway is the intramolecular cyclization of 6,7-epoxynonan-2-one to form the characteristic bicyclic ketal structure of exo-brevicomin. While this cyclization can occur under acidic conditions in vitro, evidence suggests that in vivo, this step is enzyme-catalyzed to ensure the stereospecificity of the final product.[1] The specific cyclase responsible for this reaction has not yet been definitively identified.

Quantitative Data

Quantitative analysis of the enzymes and intermediates in the this compound biosynthetic pathway is crucial for understanding its regulation and for developing potential inhibitors. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| (Z)-6-nonen-2-ol dehydrogenase (ZnoDH) | (Z)-6-nonen-2-ol | Data not available | Data not available | Dendroctonus ponderosae | |

| Cytochrome P450 CYP6CR1 | (Z)-6-nonen-2-one | Data not available | Data not available | Dendroctonus ponderosae |

Note: Specific kinetic data for the key enzymes in the this compound pathway are not yet published. Further research is required to determine these parameters.

Table 2: Precursor and Intermediate Concentrations in Dendroctonus ponderosae Fat Body

| Compound | Concentration | Condition | Reference |

| Fatty Acyl-CoAs (total) | Data not available | Unstimulated | |

| Fatty Acyl-CoAs (total) | Data not available | JH III Stimulated | |

| (Z)-7-Decenoyl-CoA | Data not available | Unstimulated | |

| (Z)-6-Nonen-2-ol | Data not available | Unstimulated | |

| (Z)-6-Nonen-2-one | Data not available | Unstimulated | |

| 6,7-Epoxynonan-2-one | Data not available | Unstimulated | |

| exo-Brevicomin | Variable | Dependent on age and mating status | [3] |

Note: Precise in vivo concentrations of the biosynthetic precursors and intermediates are not well-established and represent a key area for future research.

Regulation of this compound Biosynthesis

The production of this compound, like many other insect pheromones, is tightly regulated. The primary signaling molecule implicated in the regulation of pheromone biosynthesis in bark beetles is Juvenile Hormone III (JH III).

Hormonal Regulation by Juvenile Hormone III

JH III is a sesquiterpenoid hormone that plays a central role in regulating various physiological processes in insects, including development, reproduction, and pheromone production. In bark beetles, JH III levels are known to increase upon feeding on a suitable host, which in turn stimulates the production of aggregation pheromones.

The proposed regulatory pathway is as follows:

Caption: Proposed regulatory pathway of this compound biosynthesis by Juvenile Hormone III.

JH III is thought to upregulate the expression of key genes involved in the this compound biosynthetic pathway within the fat body cells. This includes potentially increasing the expression of fatty acid synthase and other enzymes involved in generating the necessary precursors, as well as the core biosynthetic enzymes ZnoDH and CYP6CR1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

In Vitro Assay for (Z)-6-nonen-2-ol Dehydrogenase (ZnoDH) Activity

Objective: To measure the enzymatic conversion of (Z)-6-nonen-2-ol to (Z)-6-nonen-2-one by ZnoDH in fat body homogenates.

Materials:

-

Dendroctonus ponderosae male fat bodies

-

Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with protease inhibitors)

-

(Z)-6-nonen-2-ol (substrate)

-

NAD+ or NADP+ (cofactor)

-

Organic solvent for extraction (e.g., hexane or dichloromethane)

-

Internal standard (e.g., undecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Dissect fat bodies from male D. ponderosae in cold buffer.

-

Homogenize the fat bodies in homogenization buffer on ice.

-

Centrifuge the homogenate at low speed to pellet debris; use the supernatant for the assay.

-

Set up reaction mixtures containing the fat body homogenate, substrate ((Z)-6-nonen-2-ol), and cofactor (NAD+ or NADP+).

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent.

-

Add an internal standard for quantification.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Analyze the organic phase by GC-MS to identify and quantify the product, (Z)-6-nonen-2-one.

In Vitro Assay for Cytochrome P450 CYP6CR1 Activity

Objective: To measure the epoxidation of (Z)-6-nonen-2-one to 6,7-epoxynonan-2-one by CYP6CR1.

Materials:

-

Microsomal fraction from D. ponderosae fat bodies or recombinant CYP6CR1 expressed in a heterologous system (e.g., insect cells).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

(Z)-6-nonen-2-one (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Organic solvent for extraction

-

Internal standard

-

GC-MS

Procedure:

-

Prepare microsomes from fat bodies by differential centrifugation or use purified recombinant CYP6CR1.

-

Set up reaction mixtures containing the enzyme source, substrate, and assay buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at a controlled temperature with shaking.

-

Stop the reaction and extract the products with an organic solvent containing an internal standard.

-

Analyze the organic extract by GC-MS to detect and quantify the formation of 6,7-epoxynonan-2-one.

Quantification of Fatty Acyl-CoA Precursors

Objective: To extract and quantify the levels of fatty acyl-CoAs in bark beetle fat body.

Materials:

-

Dendroctonus ponderosae fat bodies

-

Extraction solvent (e.g., acidic isopropanol/water)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

-

Internal standards (e.g., deuterated fatty acyl-CoAs)

Procedure:

-

Rapidly dissect and freeze fat bodies in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in the extraction solvent.

-

Add internal standards.

-

Centrifuge to pellet cellular debris.

-

Purify the fatty acyl-CoAs from the supernatant using SPE.

-

Elute the fatty acyl-CoAs from the SPE cartridge.

-

Analyze and quantify the fatty acyl-CoAs by LC-MS/MS.

Conclusion and Future Directions

The elucidation of the this compound biosynthesis pathway in bark beetles represents a significant advancement in our understanding of insect chemical communication. The identification of key enzymes such as ZnoDH and CYP6CR1 provides potential targets for the development of novel, species-specific pest control agents. However, several knowledge gaps remain. Future research should focus on:

-

Determining the kinetic parameters of the biosynthetic enzymes to facilitate the design of potent and specific inhibitors.

-

Identifying the terminal cyclase responsible for the final stereospecific step in this compound formation.

-

Quantifying the in vivo concentrations of the biosynthetic intermediates to better understand the flux through the pathway.

-

Further elucidating the regulatory network controlling this compound biosynthesis, including the specific downstream targets of JH III signaling.

Addressing these questions will not only enhance our fundamental knowledge of insect biochemistry but also pave the way for the development of innovative and environmentally benign strategies for managing bark beetle populations.

References

Brevicornin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a bicyclic ketal that functions as a crucial semiochemical, primarily known for its role as an insect pheromone. It exists as two main diastereomers, exo-Brevicomin and endo-Brevicomin, each with multiple stereoisomers. The specific stereochemistry of this compound plays a pivotal role in its biological activity, dictating its function as an attractant or repellent in various insect species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological signaling of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

Brevicomin is chemically known as 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane. The structural difference between the exo and endo diastereomers lies in the orientation of the ethyl group at the C7 position relative to the bicyclic ring system. Each diastereomer exists as a pair of enantiomers due to the presence of chiral centers.

The physicochemical properties of exo- and endo-Brevicomin are summarized in the tables below. These properties are essential for understanding their volatility and diffusion in the environment, which are critical aspects of their function as airborne signaling molecules.

Physicochemical Properties of exo-Brevicomin

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Boiling Point | 201.4 °C at 760 mmHg | |

| Density | 0.992 g/cm³ | |

| Vapor Pressure | 0.438 mmHg at 25°C | |

| Specific Rotation, (+)-exo-Brevicomin | +52° (c=0.12, Et₂O) | [2] |

| Specific Rotation, (-)-exo-Brevicomin | Not available |

Physicochemical Properties of endo-Brevicomin

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Specific Rotation, (+)-endo-Brevicomin | Not available | |

| Specific Rotation, (-)-endo-Brevicomin | Not available |

Biosynthesis of this compound

The biosynthesis of exo-Brevicomin in insects, particularly in the mountain pine beetle (Dendroctonus ponderosae), has been a subject of significant research. The pathway begins with fatty acid metabolism and involves a series of enzymatic reactions.

Biosynthesis pathway of exo-Brevicomin.

Biological Function and Signaling Pathway

This compound isomers serve as critical signaling molecules in insect communication, often acting as aggregation pheromones or anti-aggregation pheromones. The biological response is highly dependent on the specific stereoisomer and the insect species. For instance, in the western pine beetle (Dendroctonus brevicomis), (+)-exo-Brevicomin is a key aggregation pheromone, while in the southern pine beetle (Dendroctonus frontalis), (+)-endo-Brevicomin acts as a synergist to the aggregation pheromone.

The perception of this compound by insects occurs in the antennae, where the pheromone molecules bind to odorant-binding proteins (OBPs) within the sensillar lymph. This complex then interacts with olfactory receptors (ORs) on the dendritic membrane of olfactory receptor neurons (ORNs). The activation of the OR initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain.

Insect olfactory signaling pathway for this compound.

Experimental Protocols

Synthesis of (+)-exo-Brevicomin

The following is a representative protocol for the synthesis of (+)-exo-Brevicomin, adapted from the work of Sum and Weiler (1979)[2]. This multi-step synthesis involves the alkylation of methyl acetoacetate, epoxidation, cyclization, hydrolysis, and decarboxylation.

Workflow for the synthesis of (+)-exo-Brevicomin.

Step 1: Alkylation of Methyl Acetoacetate

-

Prepare the dianion of methyl acetoacetate by reacting it with two equivalents of a strong base, such as sodium hydride followed by n-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperature (-78 °C).

-

Add the appropriate homoallylic bromide (e.g., 1-bromo-2-pentyne) to the dianion solution and allow the reaction to proceed to form the alkylated product.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Step 2: Epoxidation

-

Dissolve the alkylated product in a suitable solvent, such as dichloromethane.

-

Add an epoxidizing agent, like m-chloroperoxybenzoic acid (m-CPBA), and stir the mixture until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture to remove excess acid and purify the resulting epoxide by column chromatography.

Step 3: Cyclization

-

Dissolve the epoxide in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), dropwise at low temperature.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete.

-

Quench the reaction and purify the bicyclic ester product.

Step 4: Hydrolysis and Decarboxylation

-

Hydrolyze the ester by refluxing with a base (e.g., potassium hydroxide in methanol).

-

Acidify the reaction mixture to protonate the resulting carboxylate.

-

Extract the carboxylic acid intermediate.

-

Thermally decarboxylate the crude acid by heating it in a Kugelrohr apparatus to yield the final product, (+)-exo-Brevicomin.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the standard method for the identification and quantification of this compound in biological and environmental samples.

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent).

-

Mass spectrometer detector.

Procedure:

-

Sample Preparation: Extract volatile compounds from the sample matrix (e.g., insect frass, air samples collected on an adsorbent) using an appropriate solvent (e.g., hexane or dichloromethane). Concentrate the extract to a suitable volume.

-

Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.

-

Chromatographic Separation: Use a suitable temperature program to separate the components of the mixture. A typical program might start at a low temperature (e.g., 40-60 °C), ramp up to a higher temperature (e.g., 250-280 °C), and hold for a period to ensure all compounds elute.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The mass-to-charge ratios of the fragments are detected.

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[3]

Conclusion

This compound represents a fascinating class of molecules with profound effects on insect behavior. The stereospecificity of its biological activity underscores the importance of precise chemical synthesis and analysis in the study of chemical ecology. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working on the development of new pest management strategies and other applications involving this important semiochemical. Further research into the specific enzymes involved in the biosynthesis of different this compound isomers and the detailed molecular interactions at the olfactory receptor level will continue to deepen our understanding of this intricate chemical communication system.

References

Brevicornin: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Abstract

Brevicornin is a bicyclic ketal pheromone that plays a crucial role in the chemical communication of several insect species, most notably bark beetles of the genus Dendroctonus. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, with a focus on its two primary isomers: exo-brevicornin and endo-brevicornin. The document details quantitative data on this compound production, outlines experimental protocols for its extraction and analysis, and illustrates the biosynthetic pathways involved in its production. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and natural product chemistry.

Introduction

This compound (7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) is a key semiochemical that mediates the aggregation and anti-aggregation behaviors of several economically significant bark beetle species.[1] The two principal diastereomers, (+)-exo-brevicornin and (+)-endo-brevicornin, often exhibit distinct biological activities, making their individual study and quantification essential.[2] This guide synthesizes the current scientific knowledge on the natural occurrence of this compound, providing quantitative data, detailed analytical methodologies, and insights into its biosynthesis.

Natural Sources and Occurrence

The primary natural sources of this compound are bark beetles of the genus Dendroctonus. Different species, and even different sexes within the same species, produce varying amounts and ratios of the exo and endo isomers.

Invertebrate Sources

-

Dendroctonus brevicomis (Western Pine Beetle): Female D. brevicomis produce exo-brevicornin as a key component of their aggregation pheromone, which attracts both males and females to host trees.[3] After mating, the production of exo-brevicornin decreases.[4][5]

-

Dendroctonus ponderosae (Mountain Pine Beetle): In this species, exo-brevicornin is produced by males and functions as an anti-aggregation pheromone.[6]

-

Dendroctonus frontalis (Southern Pine Beetle): Males of this species produce (+)-endo-brevicornin, which acts as a synergist to the aggregation pheromone. Pairing with a female can stimulate males to produce hundreds of nanograms of this compound.[2]

Other Natural Occurrences

Interestingly, this compound has also been identified in the African elephant (Loxodonta africana), where it is believed to function as a chemical signal.[6][7]

Quantitative Data on this compound Production

The production of this compound isomers is highly dependent on the insect species, sex, and physiological state (e.g., mating status, feeding). The following tables summarize available quantitative data.

| Species | Sex | Isomer | Condition | Quantity | Reference |

| Dendroctonus ponderosae | Male | exo-Brevicornin | Unfed | 87.6 ± 4.1 ng/mg protein | [8] |

| Dendroctonus frontalis | Male | (+)-endo-Brevicornin | Paired with female | Hundreds of nanograms | [2] |

Table 1: Quantitative Production of this compound in Dendroctonus Species.

| Species | Sex | Isomer Ratio (endo:exo) | Condition | Reference |

| Dendroctonus brevicomis | Female | Predominantly exo | Aggregating | [3] |

| Dendroctonus barberi | Female | Predominantly endo | Aggregating | [9] |

Table 2: Isomer Ratios of this compound in Dendroctonus Species.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Pheromone Extraction from Insect Tissues

This protocol describes a general method for the solvent extraction of pheromones from the abdominal tips of bark beetles.

Materials:

-

Individual beetles

-

Fine forceps

-

1.5 mL glass vials with PTFE-lined caps

-

Hexane (or other suitable organic solvent), HPLC grade

-

Microsyringe (10 µL)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Excise the terminal abdominal segments (abdominal tips) from an individual beetle using fine forceps.

-

Immediately place the excised tissue into a 1.5 mL glass vial containing a known volume of hexane (e.g., 50 µL).

-

Allow the extraction to proceed for a specified period (e.g., 1-2 hours) at room temperature.

-

Carefully remove the tissue from the vial.

-

The resulting solvent extract, containing the pheromones, is now ready for GC-MS analysis.

-

Inject an aliquot (e.g., 1-2 µL) of the extract into the GC-MS system.

Headspace Analysis using Solid-Phase Microextraction (SPME)

This non-destructive method is used for collecting volatile pheromones released by living insects.[10]

Materials:

-

Live insect(s)

-

Glass chamber or vial of appropriate size

-

SPME device with a suitable fiber coating (e.g., Polydimethylsiloxane - PDMS)

-

Gas chromatograph-mass spectrometer (GC-MS) with an SPME-compatible injection port

Procedure:

-

Place the live insect(s) into the glass chamber.

-

Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 1-24 hours) to allow for the adsorption of volatile compounds.

-

Retract the fiber into the needle of the SPME device.

-

Insert the SPME device into the heated injection port of the GC-MS for thermal desorption of the collected analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is the standard analytical technique for the separation and identification of this compound isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injection Mode: Splitless or split, depending on the concentration of the sample.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Scan Mode: Full scan for identification, or Selected Ion Monitoring (SIM) for quantification of target ions.

Biosynthesis of this compound

The biosynthetic pathways of exo- and endo-brevicornin differ, with exo-brevicornin being synthesized de novo from fatty acid precursors and endo-brevicornin potentially being derived from other pathways.

Biosynthesis of exo-Brevicornin

In the mountain pine beetle, Dendroctonus ponderosae, exo-brevicornin is synthesized in the fat body from long-chain fatty acid precursors.[6] The pathway involves several key enzymatic steps.

Caption: Biosynthesis of exo-Brevicornin.

Experimental Workflow for Pheromone Analysis

The following diagram illustrates a typical workflow for the analysis of insect pheromones.

Caption: Pheromone Analysis Workflow.

Conclusion

This compound represents a fascinating and biologically significant class of natural products. Understanding its natural sources, the quantitative aspects of its production, and the methods for its analysis are critical for ongoing research in chemical ecology and the development of novel pest management strategies. The detailed protocols and biosynthetic pathways presented in this guide offer a valuable resource for professionals in these fields. Further research is warranted to fully elucidate the biosynthetic pathway of endo-brevicornin and to explore the full range of species that utilize these important semiochemicals.

References

- 1. Regulation of inter- and intraspecific competition - Abstract [chemical-ecology.net]

- 2. researchgate.net [researchgate.net]

- 3. Bark Beetle (Dendroctonus brevicomis) Conversion of a Plant Compound to a Sex-Specific Inhibitor of Pheromone Attraction [chemical-ecology.net]

- 4. scispace.com [scispace.com]

- 5. Attractive and inhibitory pheromones produced in the bark beetle,Dendroctonus brevicomis, during host colonization: Regulation of inter- and intraspecific competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. exo-Brevicomin biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. exo-Brevicomin biosynthetic pathway enzymes from the Mountain Pine Beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Brevicornin in Insect Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a bicyclic ketal pheromone that plays a crucial role in the chemical communication systems of several insect species, most notably bark beetles of the genus Dendroctonus. As a key semiochemical, it mediates complex behaviors such as aggregation, host colonization, and mate selection. Understanding the intricate functions of this compound, its biosynthesis, and the methodologies used to study it is paramount for developing effective pest management strategies and for broader applications in chemical ecology and drug development. This technical guide provides an in-depth overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

This compound in Insect Communication: A Quantitative Perspective

This compound exists as two main isomers, (+)- and (-)-exo-brevicomin, and endo-brevicomin, with the exo isomer being the most biologically active in many species. Its primary role is as an aggregation pheromone, attracting conspecifics to a suitable host tree. The behavioral response to this compound is highly dose-dependent and is often synergistic with other semiochemicals.

Dose-Dependent Attraction of Dendroctonus brevicomis

Field trapping experiments have demonstrated a clear relationship between the release rate of aggregation pheromones and the number of Dendroctonus brevicomis (western pine beetle) captured.

| Treatment (Release Rate / 24 hrs) | Mean Trap Catch of D. brevicomis | Reference |

| Control (unbaited) | Low | [1] |

| exo-Brevicomin (low release rate) | Increased trap catch | [1][2] |

| exo-Brevicomin (high release rate) | Increased trap catch | [2] |

| exo-Brevicomin + Frontalin + Myrcene (1 mg/16 hr/compound at center) | Baseline attraction | [3] |

| Above + 16 surrounding sources (4-280 mg/16 hr/compound) | Reduced catch at center | [3] |

| Above + 48 surrounding sources (4-280 mg/16 hr/compound) | Reduced catch at center | [3] |

| Above + 168 surrounding sources (4-280 mg/16 hr/compound) | Reduced catch at center | [3] |

Note: Specific trap catch numbers can vary significantly based on environmental conditions and beetle population density.

Synergistic and Inhibitory Effects of Semiochemicals

This compound rarely acts alone. Its attractive properties are significantly enhanced or inhibited by other compounds, creating a complex chemical language that regulates beetle behavior.

| Semiochemical Combination | Effect on D. brevicomis Attraction | Reference |

| exo-Brevicomin + Frontalin + Myrcene | Strong synergistic attraction | [4] |

| Attractant blend + Verbenone (0.18 - 1.2 mg/24 hr) | No significant reduction in trap catch | [1] |

| Attractant blend + Ipsdienol (0.02 - 0.4 mg/24 hr) | Significant reduction in trap catch | [1] |

| Attractant blend + Verbenone (>0.09 mg/24 hr) + Ipsdienol (>0.02 mg/24 hr) | Significant reduction in trap catch | [1] |

Experimental Protocols in this compound Research

The study of this compound involves a multi-step process from the collection of volatiles to behavioral bioassays. This section details the key experimental methodologies.

Pheromone Collection: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique for extracting volatile and semi-volatile compounds from the headspace around an insect or from infested host material.

Protocol:

-

Fiber Selection: A polydimethylsiloxane (PDMS) or a mixed-phase fiber (e.g., Carboxen/PDMS) is commonly used for trapping bark beetle volatiles[5].

-

Apparatus: Place individual beetles or infested bark in a sealed glass vial or chamber.

-

Extraction: Expose the SPME fiber to the headspace of the sample for a predetermined time (e.g., 1-24 hours), allowing the volatiles to adsorb to the fiber coating.

-

Desorption: Retract the fiber and insert it into the heated injection port of a gas chromatograph for thermal desorption and analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying this compound and other semiochemicals.

Typical GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Column: A nonpolar column (e.g., DB-5ms) or a chiral column (for enantiomer separation) is often used.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 5-10°C/minute to 200-250°C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

Mass Spectrometer:

-

Ionization: Electron impact (EI) at 70 eV.

-

Scan range: 40-400 m/z.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 250°C.

-

Electrophysiological Bioassay: Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to olfactory stimuli, providing a measure of its sensitivity to specific compounds.

Protocol:

-

Antenna Preparation: Excise an antenna from a live beetle and mount it between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., this compound) are injected into the airstream.

-

Data Acquisition: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the negative deflection is proportional to the strength of the olfactory response.

-

Dose-Response: A range of concentrations of the test compound is presented to generate a dose-response curve.

Behavioral Bioassay: Wind Tunnel

Wind tunnels are used to study the flight behavior of insects in response to a controlled plume of odor.

Protocol:

-

Setup: A laminar airflow is established in the tunnel. A visual cue (e.g., a dark vertical stripe) is often placed at the upwind end to provide a target for the insect.

-

Stimulus Release: The test compound is released from a point source at the upwind end of the tunnel, creating an odor plume.

-

Insect Release: Beetles are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behavior of the insect are recorded and analyzed. Key metrics include the percentage of insects taking flight, orienting upwind, and making contact with the odor source.

Biosynthesis of this compound

The biosynthesis of this compound in bark beetles is believed to originate from fatty acid metabolism, with key modifications to produce the final bicyclic ketal structure.[6] The production of exo-brevicomin has been localized to the fat body in male Dendroctonus ponderosae.[7]

Proposed Biosynthetic Pathway:

-

Fatty Acid Precursor: The pathway likely starts with a C10 fatty acid derivative.

-

Formation of (Z)-6-nonen-2-one: Through a series of enzymatic steps including desaturation and β-oxidation, (Z)-6-nonen-2-one is formed.[8]

-

Epoxidation: A cytochrome P450 monooxygenase catalyzes the epoxidation of the double bond in (Z)-6-nonen-2-one to yield 6,7-epoxynonan-2-one.[7]

-

Enzymatic Cyclization: The final step is an enzyme-catalyzed cyclization of the epoxyketone to form the characteristic 6,8-dioxabicyclo[3.2.1]octane skeleton of exo-brevicomin.[7]

The production of this compound can be regulated by juvenile hormone III, which can induce its synthesis.[4]

Visualizations of Key Processes

Signaling Pathway of Host Colonization by Dendroctonus brevicomis

Caption: Host colonization signaling cascade in Dendroctonus brevicomis.

Experimental Workflow for Pheromone Identification and Bioassay

Caption: A generalized workflow for insect pheromone research.

Proposed Biosynthetic Pathway of exo-Brevicornin

Caption: Proposed biosynthetic pathway of exo-brevicornin in bark beetles.

Conclusion

This compound is a multifaceted semiochemical that is integral to the chemical ecology of many insect species. A thorough understanding of its function, biosynthesis, and the methods used for its study is essential for both basic and applied research. The quantitative data, detailed protocols, and visual representations provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working in this field. Further research into the specific enzymes of the this compound biosynthetic pathway and the precise neural mechanisms of its perception will undoubtedly open new avenues for the development of novel and sustainable pest management strategies.

References

- 1. Response ofDendroctonus brevicomis Le Conte (Coleoptera: Scolytidae) to different release rates and ratios of aggregation semiochemicals and the inhibitors verbenone and ipsdienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TrappingDendroctonus brevicomis Changes in attractant release rate, dispersion of attractant, and silhouette - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interruption of response ofDendroctonus brevicomis to attractive pheromone by release of pheromone at several rates and spacings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Volatiles from potential hosts of Rhopalicus tutela a bark beetle parasitoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. exo-Brevicomin biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. slunik.slu.se [slunik.slu.se]

Mechanism of Action of Brevicornin as a Semiochemical: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of brevicornin, a key semiochemical in the chemical communication of several insect species, particularly bark beetles of the genus Dendroctonus. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

1. Introduction to this compound

This compound is a bicyclic ketal pheromone produced by several insect species. It exists as two common isomers, exo-brevicomin and endo-brevicomin , which can have distinct biological activities. In bark beetles, this compound plays a crucial role in coordinating mass attacks on host trees, acting as an aggregation pheromone. The behavioral response to this compound is often dose-dependent and can be influenced by the presence of other semiochemicals and the ecological context. For instance, in the southern pine beetle, Dendroctonus frontalis, endo-brevicomin enhances attraction at low release rates but is inhibitory at high rates[1][2].

2. Biosynthesis of this compound

The biosynthesis of exo-brevicomin has been primarily studied in the mountain pine beetle, Dendroctonus ponderosae. Unlike many other insect pheromones derived from host plant precursors, exo-brevicomin is synthesized de novo by the beetle.

2.1. Biosynthetic Pathway

The production of exo-brevicomin occurs in the fat body of male beetles[3][4][5]. The proposed biosynthetic pathway begins with a fatty acid precursor, ω-3-decenoic acid, which is likely derived from a longer-chain fatty acid via β-oxidation. The key steps are as follows[3][5][6]:

-

Decarboxylation/Decarbonylation: ω-3-decenoic acid is converted to (Z)-6-nonen-2-ol.

-

Oxidation: The secondary alcohol, (Z)-6-nonen-2-ol, is oxidized to the ketone, (Z)-6-nonen-2-one. This step is catalyzed by the enzyme (Z)-6-nonen-2-ol dehydrogenase (ZnoDH) , which utilizes NAD(P)+ as a cofactor[7][8].

-

Epoxidation: The ketone is then epoxidized by a cytochrome P450 enzyme, CYP6CR1 , to form 6,7-epoxynonan-2-one[7][8].

-

Cyclization: The final step is the cyclization of 6,7-epoxynonan-2-one to form the characteristic bicyclic structure of exo-brevicomin. While this step is believed to be enzyme-catalyzed due to the stability of the keto-epoxide at physiological pH, the specific enzyme responsible has not yet been identified[3][5][6].

3. Perception of this compound

Insects detect semiochemicals like this compound through their olfactory system, primarily located on the antennae. Odorant molecules enter sensilla and bind to olfactory receptors (ORs) on the dendrites of olfactory receptor neurons (ORNs), triggering a neural signal.

3.1. Olfactory Receptor Neurons and Receptors

While specific olfactory receptors for this compound have not yet been definitively identified in Dendroctonus species, electrophysiological studies have demonstrated the sensitivity of their antennal neurons to this compound. Electroantennography (EAG) has shown that both male and female D. ponderosae antennae respond to enantiomers of exo- and endo-brevicomin, with the (+)-enantiomers of the bicyclic ketals generally eliciting larger responses[7]. In D. frontalis, adaptation experiments suggest that frontalin and exo-brevicomin may share the same olfactory receptors[1]. The identification and characterization of specific this compound receptors remain an active area of research.

3.2. Signal Transduction

Upon binding of this compound to an OR, a conformational change is induced in the receptor complex, which is typically a heterodimer of a specific OR and a conserved co-receptor (Orco). This leads to the opening of an ion channel, causing depolarization of the ORN and the generation of action potentials. The frequency of these action potentials encodes the intensity of the odor stimulus. This signal is then transmitted to the antennal lobe of the insect brain for further processing.

4. Behavioral Effects of this compound

The behavioral response to this compound is complex and highly dependent on the insect species, the specific isomer and enantiomer, its concentration, and the presence of other semiochemicals.

4.1. Aggregation and Attraction

In many Dendroctonus species, this compound is a key component of the aggregation pheromone blend, attracting both sexes to a host tree. For example, exo-brevicomin is an aggregation pheromone for the mountain pine beetle[9]. The response is often synergistic with host plant volatiles like myrcene and other pheromone components like frontalin.

4.2. Dose-Dependent Effects and Inhibition

The concentration of this compound can dramatically alter its behavioral effect. For the southern pine beetle, low concentrations of endo-brevicomin are synergistic with attractants, while high concentrations are inhibitory[1][2]. This biphasic dose-response is thought to play a role in regulating the density of attacking beetles on a host tree, preventing over-colonization.

5. Quantitative Data

Table 1: Electroantennogram (EAG) Responses of Dendroctonus ponderosae to this compound Enantiomers

| Compound | Enantiomer | Concentration (µg) | Mean EAG Response (mV) ± SE |

| exo-Brevicomin | (+) | 10 | 0.8 ± 0.1 |

| (-) | 10 | 0.6 ± 0.1 | |

| (+) | 100 | 1.2 ± 0.2 | |

| (-) | 100 | 0.9 ± 0.1 | |

| endo-Brevicomin | (+) | 10 | 0.7 ± 0.1 |

| (-) | 10 | 0.5 ± 0.1 | |

| (+) | 100 | 1.1 ± 0.2 | |

| (-) | 100 | 0.8 ± 0.1 | |

| (Data are illustrative and based on findings from Payne et al., 1982, indicating differential responses to enantiomers) |

Table 2: Behavioral Response of Dendroctonus frontalis to varying release rates of endo-brevicomin in attractant-baited traps

| Treatment | endo-Brevicomin Release Rate (mg/day) | Mean Trap Catch (beetles/day) | Effect |

| Control (Attractant only) | 0 | 150 | - |

| Low Dose | 0.1 | 250 | Synergistic |

| Medium Dose | 1 | 180 | Synergistic |

| High Dose | 10 | 50 | Inhibitory |

| (Data are illustrative and based on the principle of biphasic dose-response described in Sullivan et al., 2011) |

6. Experimental Protocols

6.1. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture.

-

Sample Preparation: Volatiles from insects or host plants are collected using solid-phase microextraction (SPME) or solvent extraction.

-

GC Separation: The extract is injected into a gas chromatograph (GC) equipped with a capillary column (e.g., DB-5 or HP-INNOWax). The GC oven temperature is programmed to separate the individual compounds.

-

Effluent Splitting: The column effluent is split, with one part going to a standard detector (e.g., Flame Ionization Detector, FID) and the other to the EAD preparation.

-

EAD Preparation: An insect antenna is excised and mounted between two electrodes in a humidified airstream.

-

Recording: As compounds elute from the GC and pass over the antenna, any compound that elicits an olfactory response will generate a voltage change (depolarization), which is recorded as an EAD peak.

-

Analysis: The EAD peaks are aligned with the FID peaks to identify the electrophysiologically active compounds.

6.2. Single Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual ORNs.

-

Insect Preparation: The insect is immobilized, and the antenna is positioned to allow access to the sensilla.

-

Electrode Placement: A recording electrode (typically a sharp tungsten microelectrode) is inserted into the base of a single sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).

-

Odorant Stimulation: A controlled puff of a known odorant is delivered to the antenna.

-

Data Acquisition: The extracellular action potentials (spikes) from the ORN(s) within the sensillum are recorded and amplified.

-

Analysis: The spike frequency before, during, and after stimulation is analyzed to determine the neuron's response profile to different odorants and concentrations.

6.3. Heterologous Expression of Olfactory Receptors

This technique is used to functionally characterize specific ORs.

-

OR Gene Cloning: The gene encoding the OR of interest is cloned from the insect's antennal cDNA.

-

Expression System: The OR gene is expressed in a heterologous system, such as Xenopus oocytes or modified Drosophila melanogaster "empty neurons". The OR is typically co-expressed with the Orco co-receptor.

-

Functional Assay: The response of the expressed OR to a panel of odorants is measured using electrophysiological techniques (e.g., two-electrode voltage clamp for oocytes, or SSR for Drosophila).

-

Analysis: The odorants that elicit a response are identified as ligands for the specific OR.

This compound is a multifaceted semiochemical with a complex mechanism of action. Significant progress has been made in understanding its biosynthesis and its behavioral effects in bark beetles. However, key areas, such as the identification of the final enzyme in its biosynthetic pathway and the specific olfactory receptors that detect it, require further investigation. A deeper understanding of these molecular mechanisms will be crucial for the development of more effective and targeted pest management strategies based on the manipulation of insect chemical communication.

References

- 1. Bark beetle olfaction. III. Antennal olfactory responsiveness ofDendroctonus frontalis Zimmerman andD. brevicomis Le Conte (Coleoptera: Scolytidae) to aggregation pheromones and host tree terpene hydrocarbons (1975) | Thomas L. Payne | 87 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Responses of Dendroctonus brevicomis (Coleoptera: Curculionidae) in behavioral assays: implications to development of a semiochemical-based tool for tree protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review [mdpi.com]

- 5. exo-Brevicomin biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fs.usda.gov [fs.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The response of mountain pine beetle (Dendroctonus ponderosae) to lodgepole pine trees baited with verbenone and exo-brevicomin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Initial Isolation and Identification of Brevicornin: A Technical Guide

An in-depth exploration of the pioneering work and subsequent analytical techniques used to isolate and identify the bark beetle pheromone, Brevicornin.

Introduction

This compound is a bicyclic ketal pheromone that plays a crucial role in the chemical communication of several species of bark beetles in the genus Dendroctonus. It exists as two diastereomers, exo-Brevicomin and endo-Brevicomin, which are involved in behaviors such as aggregation and mate selection. The initial isolation and identification of this compound from the frass (a mixture of feces and sawdust) of the female western pine beetle, Dendroctonus brevicomis, by Silverstein et al. in 1968, was a landmark achievement in the field of chemical ecology. This technical guide provides a detailed overview of the original isolation and identification methods, as well as more recent analytical techniques used to characterize this important semiochemical.

Initial Isolation and Identification

The foundational work by Silverstein and colleagues in 1968 laid the groundwork for our understanding of this compound. The process involved the collection of frass from virgin female beetles, followed by a multi-step extraction and purification process, culminating in the structural elucidation of the active compound.

Experimental Protocols

1. Frass Collection and Extraction:

-

Source Material: Frass was collected from virgin female Dendroctonus brevicomis beetles boring into ponderosa pine logs. This was a critical step, as the production of the sex attractant is specific to females.

-

Extraction: A large quantity of frass (approximately 4.5 kg) was extracted with diethyl ether. The resulting crude extract was then concentrated to a smaller volume.

2. Purification:

-

Column Chromatography: The concentrated extract was subjected to column chromatography on silica gel. The column was eluted with a gradient of diethyl ether in pentane.

-

Fraction Collection and Bioassay: Fractions were collected and bioassayed for attractiveness to male beetles. The active fractions were pooled and further purified.

-

Preparative Gas Chromatography (GC): The final purification was achieved using preparative gas chromatography. This technique allowed for the separation of the active compound from other components in the extract.

3. Structure Elucidation:

-

Mass Spectrometry (MS): The purified compound was analyzed by mass spectrometry, which revealed a molecular ion peak (M+) at m/z 156, suggesting a molecular formula of C₉H₁₆O₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy provided key structural information. The spectrum showed signals corresponding to a methyl group, an ethyl group, and several methylene and methine protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy indicated the presence of ether linkages (C-O-C) and the absence of hydroxyl (-OH) or carbonyl (C=O) groups.

-

Chemical Degradation and Synthesis: Chemical degradation studies, coupled with the synthesis of the proposed structure, confirmed the identity of the natural product as exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane, which was given the trivial name this compound.

Experimental Workflow for Initial Isolation and Identification of this compound```dot

Caption: Simplified biosynthetic pathway of exo-Brevicomin.

Conclusion

The initial isolation and identification of this compound was a seminal achievement that opened the door to a deeper understanding of insect chemical communication. The pioneering work of Silverstein and his colleagues, which combined classic techniques of extraction and purification with the then-emerging technologies of mass spectrometry and NMR spectroscopy, set a standard for the field of natural products chemistry. Today, with the aid of highly sensitive analytical instrumentation, researchers can readily identify and quantify this compound and other semiochemicals, providing valuable insights for the development of environmentally benign pest management strategies. This technical guide serves as a testament to the foundational research in this area and provides a framework for current and future investigations into the fascinating world of insect pheromones.

Brevicornin as an Aggregation Pheromone in Dendroctonus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicornin, a bicyclic ketal, serves as a critical aggregation pheromone for several species of the genus Dendroctonus, commonly known as bark beetles. These insects are significant forest pests, and understanding their chemical communication is paramount for developing effective pest management strategies. This technical guide provides an in-depth analysis of this compound's role in the chemical ecology of Dendroctonus, with a focus on its biosynthesis, the synergistic and inhibitory effects of its isomers, and the methodologies used to study its function. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols for pheromone analysis and bioassays are provided, along with visualizations of key pathways and workflows to facilitate a comprehensive understanding of this semiochemical's importance.

Introduction

Bark beetles of the genus Dendroctonus utilize a sophisticated chemical communication system to coordinate mass attacks on host trees, overwhelming the tree's defenses and facilitating successful colonization and reproduction.[1] Aggregation pheromones are central to this process, and this compound is a key component of the pheromone blend for several destructive species, including the western pine beetle (Dendroctonus brevicomis) and the southern pine beetle (Dendroctonus frontalis).

This compound exists as two primary isomers, (+)- and (-)-exo-brevicomin and (+)- and (-)-endo-brevicomin, with different species and sexes producing and responding to specific enantiomeric compositions.[2] The behavioral response of Dendroctonus beetles to this compound is often dose-dependent and influenced by the presence of other semiochemicals, such as the aggregation pheromone frontalin and host-produced kairomones like myrcene and α-pinene.[3][4] A thorough understanding of these complex interactions is crucial for the development of semiochemical-based tools for monitoring and controlling bark beetle populations.

This compound Isomers and Their Role in Dendroctonus Species

The two main diastereomers of this compound, exo- and endo-brevicomin, play distinct roles in the chemical communication of Dendroctonus beetles. The production and behavioral effects of these isomers can vary significantly between species and even between sexes within a species.

In the western pine beetle (Dendroctonus brevicomis) , females produce (+)-exo-brevicomin, which is a powerful attractant for males.[4] Males, upon arriving at a host tree, release frontalin, which acts synergistically with exo-brevicomin and host monoterpenes to attract both sexes, leading to mass aggregation.[4]

For the southern pine beetle (Dendroctonus frontalis) , males produce (+)-endo-brevicomin.[2] The role of endo-brevicomin in D. frontalis is complex and appears to be dose-dependent. At low release rates, it acts as a synergist, enhancing attraction to frontalin and host odors.[3] However, at high release rates, it can inhibit attraction.[3] Some studies have also detected minor amounts of exo-brevicomin in male D. frontalis.[5]

The mountain pine beetle (Dendroctonus ponderosae) also utilizes this compound in its chemical communication. While trans-verbenol and frontalin are major components of its pheromone system, exo-brevicomin has been shown to be an aggregation pheromone in this species as well.[6]

Quantitative Data on this compound Activity

The behavioral response of Dendroctonus beetles to this compound is highly dependent on its concentration and the presence of other semiochemicals. The following tables summarize quantitative data from various field trapping studies.

| Table 1: Response of Dendroctonus frontalis to varying release rates of endo-brevicomin in conjunction with frontalin and turpentine. | |

| Release Rate of endo-brevicomin (mg/day) | Effect on Trap Catch |

| 0.1 - 1.0 | Synergistic; greatest increase in trap catches.[3] |

| > 1.0 | Inhibitory; reduction in trap catches.[3] |

| 0.45 | Enhancement of trap catches at 4, 8, or 16 m distance from the attractant source. |

| 3.4 | Enhancement of trap catches at 4, 8, or 16 m distance from the attractant source. |

| 24 | Enhancement of trap catches at 4, 8, or 16 m distance from the attractant source; reduction or no change at 0 m. |

| Table 2: Pheromone production in Dendroctonus brevicomis during host colonization. | ||

| Pheromone Component | Producing Sex | Relative Quantity Trend |

| exo-Brevicomin | Female | Increases after initial boring, then declines after mating.[7] |

| Frontalin | Male | Increases after initial boring, then declines after mating.[7] |

| trans-Verbenol | Both (more in females) | Declines more gradually than attractive pheromones.[7] |

| Verbenone | Male | Highest at landing, declines rapidly.[7] |

Experimental Protocols

The study of this compound and other bark beetle pheromones relies on a combination of analytical chemistry and field-based behavioral assays. The following sections detail the methodologies for key experiments.

Pheromone Extraction and Quantification

Objective: To extract and quantify this compound and other semiochemicals from individual beetles.

Methodology:

-

Beetle Collection: Beetles are collected from infested host material or from traps. The sex of each beetle is determined.

-

Dissection: The hindguts of individual beetles are dissected in a saline solution. The hindgut is the primary site of pheromone storage.

-

Extraction: The dissected hindguts are placed in a vial with a small volume of a suitable solvent, such as hexane or pentane. The tissue is crushed to ensure complete extraction.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: A small aliquot of the extract is injected into the GC-MS.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[2]

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to separate the volatile compounds.[5]

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode (typically at 70 eV). The mass spectra of the eluting compounds are compared to a library of known spectra for identification.[2]

-

Quantification: The amount of each pheromone component is determined by comparing the peak area to that of an internal standard of a known concentration.

-

Electrophysiological Analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex mixture elicit a response from the beetle's antennae.

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a live beetle. The tip and base of the antenna are placed in contact with electrodes containing a conductive gel.

-

GC Separation: A sample containing volatile compounds (e.g., a pheromone extract or a synthetic blend) is injected into a gas chromatograph. The effluent from the GC column is split.

-

Simultaneous Detection: One portion of the effluent is directed to a standard GC detector (e.g., a Flame Ionization Detector - FID), while the other portion is passed over the prepared antenna.

-

Data Recording: The FID signal and the electrical response from the antenna (the electroantennogram or EAG) are recorded simultaneously.

-

Analysis: Peaks in the FID chromatogram that correspond in time to a depolarization of the antennal signal are identified as electrophysiologically active compounds.[8]

Field Trapping Bioassays

Objective: To determine the behavioral response of a beetle population to different semiochemical lures in a natural setting.

Methodology:

-

Trap Selection: Various trap designs are used, with Lindgren funnel traps and cross-vane panel traps being common for Dendroctonus.[1]

-

Lure Preparation: Lures containing specific semiochemicals are prepared with controlled release rates. These can be commercially available lures or custom-made devices.

-

Experimental Design: A randomized complete block design is typically employed. Traps with different lure combinations (treatments) are placed in a line or grid within a forested area. Traps are spaced sufficiently far apart (e.g., >20 m) to minimize interference. The entire setup is replicated in several locations (blocks).[9]

-

Trap Deployment and Monitoring: Traps are deployed before the anticipated flight period of the beetles. The collection cups of the traps are checked periodically (e.g., weekly), and the number of captured beetles of the target species (and other insects) is recorded. The sex of the captured beetles is often determined.

-

Data Analysis: The trap catch data are analyzed using statistical methods (e.g., ANOVA) to determine if there are significant differences in attraction between the different lure treatments.

Biosynthesis and Signaling Pathways

Biosynthesis of exo-Brevicomin

Recent research has elucidated the biosynthetic pathway of exo-brevicomin in Dendroctonus ponderosae. Unlike many other insect pheromones, exo-brevicomin is synthesized in the fat body of male beetles.[10][11] The pathway involves the conversion of a fatty acid precursor through a series of enzymatic steps.

Putative Olfactory Signaling Pathway

The precise molecular details of this compound perception and signal transduction in Dendroctonus are not fully elucidated. However, a general model of insect olfactory signaling can be proposed.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the experimental protocols described in this guide.

Conclusion

This compound is a multifaceted and essential component of the chemical communication system of Dendroctonus bark beetles. Its role as an aggregation pheromone is modulated by its isomeric and enantiomeric form, its concentration, and the context of other semiochemicals. The methodologies outlined in this guide provide a framework for the continued investigation of this and other insect pheromones. A deeper understanding of the biosynthesis and perception of this compound at the molecular level will be critical for the development of novel and highly specific pest management strategies, such as the design of more effective attractants for trapping or inhibitors of pheromone perception. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working towards these goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. slunik.slu.se [slunik.slu.se]

- 7. mdpi.com [mdpi.com]

- 8. Electrophysiological and behavioral responses Dendroctonus frontalis and D. terebrans (Coleoptera: Curculionidae) to resin odors of host pines (Pinus spp.) [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

The Decisive Role of Stereochemistry in Brevicomin's Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction